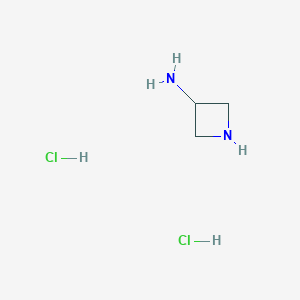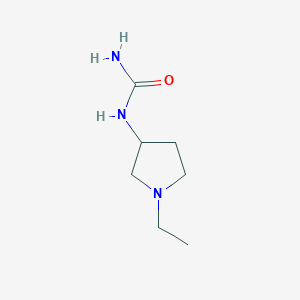
(1-Ethyl-3-pyrrolidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethyl-3-pyrrolidinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
(1-Ethyl-3-pyrrolidinyl)urea acts as a competitive antagonist of the nAChR, meaning that it binds to the receptor and prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. This blockade of the nAChR can have a variety of effects on cellular signaling and physiology, depending on the specific context of the experiment.
生化和生理效应
(1-Ethyl-3-pyrrolidinyl)urea has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the release of dopamine in the brain, suggesting that it may have potential applications in the treatment of addiction. Additionally, (1-Ethyl-3-pyrrolidinyl)urea has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.
实验室实验的优点和局限性
One of the primary advantages of (1-Ethyl-3-pyrrolidinyl)urea is its specificity for the nAChR, which allows researchers to selectively block the receptor without affecting other signaling pathways. Additionally, (1-Ethyl-3-pyrrolidinyl)urea is relatively easy to synthesize and has a low toxicity profile, making it a valuable tool for in vitro and in vivo experiments. However, one of the limitations of (1-Ethyl-3-pyrrolidinyl)urea is its relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are a number of potential future directions for research on (1-Ethyl-3-pyrrolidinyl)urea. For example, researchers could explore the potential therapeutic applications of (1-Ethyl-3-pyrrolidinyl)urea in the treatment of addiction and cancer. Additionally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a tool to study the function of other ion channels and receptors in the brain and other tissues. Finally, researchers could explore the use of (1-Ethyl-3-pyrrolidinyl)urea as a scaffold for the development of novel compounds with improved pharmacological properties.
合成方法
(1-Ethyl-3-pyrrolidinyl)urea can be synthesized using a variety of methods, including the reaction of ethyl isocyanate with 3-pyrrolidinylamine. Other methods of synthesis have also been explored, including the use of other isocyanates and amines.
科学研究应用
(1-Ethyl-3-pyrrolidinyl)urea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of (1-Ethyl-3-pyrrolidinyl)urea is as a tool to study the function of the nicotinic acetylcholine receptor (nAChR), a protein that plays a critical role in a variety of physiological processes.
属性
CAS 编号 |
19985-14-9 |
|---|---|
产品名称 |
(1-Ethyl-3-pyrrolidinyl)urea |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(1-ethylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) |
InChI 键 |
RPOOCEPQRXHAMR-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)N |
规范 SMILES |
CCN1CCC(C1)NC(=O)N |
同义词 |
(1-Ethyl-3-pyrrolidinyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
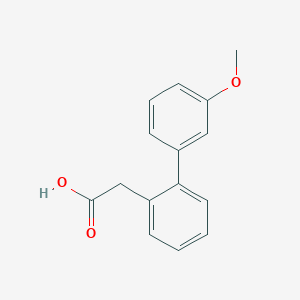
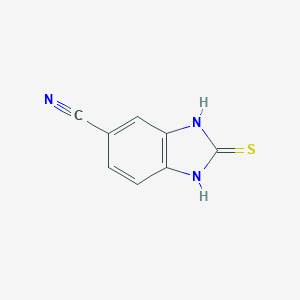
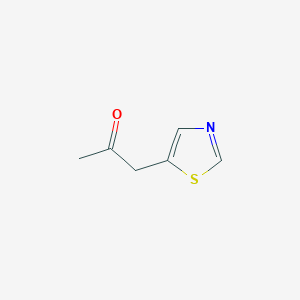
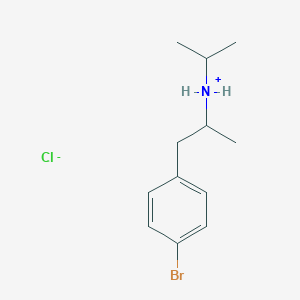
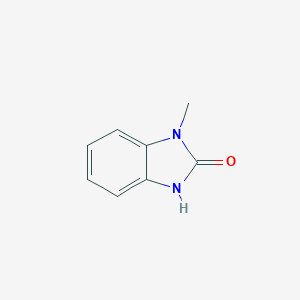
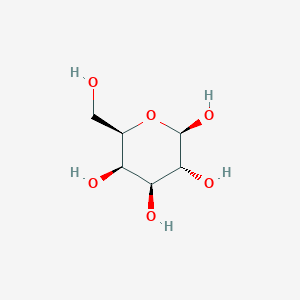
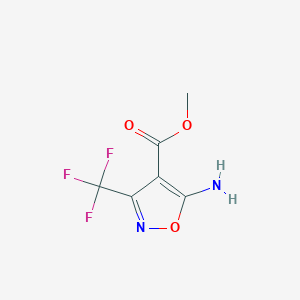
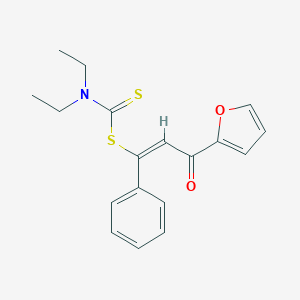
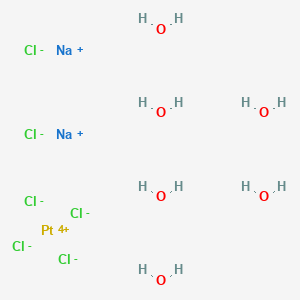
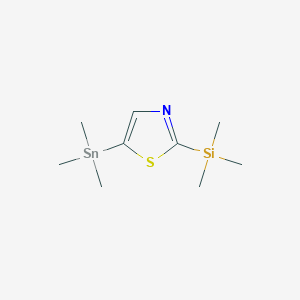
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
